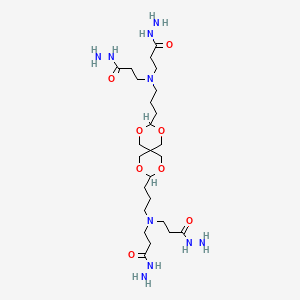
N,N'-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and biochemistry. This compound features a spirocyclic core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” typically involves multi-step organic synthesis. The key steps may include:
- Formation of the spirocyclic core through cyclization reactions.
- Introduction of the hydrazino and oxopropyl groups via nucleophilic substitution or addition reactions.
- Coupling of the beta-alaninohydrazide moieties through peptide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
“N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can undergo various chemical reactions, including:
Oxidation: The hydrazino groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The oxopropyl groups can be reduced to alcohols or amines.
Substitution: The spirocyclic core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield azo compounds.
- Reduction may produce alcohols or amines.
- Substitution reactions can introduce various functional groups into the spirocyclic core.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a probe or ligand for studying enzyme interactions and protein binding. Its hydrazino groups can form covalent bonds with specific amino acid residues in proteins.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The presence of hydrazino and oxopropyl groups suggests possible activity as an enzyme inhibitor or drug candidate.
Industry
In industrial applications, this compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of “N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” depends on its specific application. For example:
- As an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
- As a drug candidate, it may interact with specific molecular targets, such as receptors or ion channels, to exert its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(2,4,8,10-Tetraoxaspiro(5.5)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide): can be compared with other spirocyclic compounds with similar functional groups, such as:
Uniqueness
The uniqueness of “N,N’-(2,4,8,10-Tetraoxaspiro(55)undecane-3,9-diyldipropane-1,3-diyl)bis(N-(3-hydrazino-3-oxopropyl)-beta-alaninohydrazide)” lies in its combination of a spirocyclic core with multiple hydrazino and oxopropyl groups
Propiedades
Número CAS |
94291-94-8 |
|---|---|
Fórmula molecular |
C25H50N10O8 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
3-[3-[3-[3-[bis(3-hydrazinyl-3-oxopropyl)amino]propyl]-2,4,8,10-tetraoxaspiro[5.5]undecan-9-yl]propyl-(3-hydrazinyl-3-oxopropyl)amino]propanehydrazide |
InChI |
InChI=1S/C25H50N10O8/c26-30-19(36)5-11-34(12-6-20(37)31-27)9-1-3-23-40-15-25(16-41-23)17-42-24(43-18-25)4-2-10-35(13-7-21(38)32-28)14-8-22(39)33-29/h23-24H,1-18,26-29H2,(H,30,36)(H,31,37)(H,32,38)(H,33,39) |
Clave InChI |
HURKJUXBPGMIHC-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)CCCN(CCC(=O)NN)CCC(=O)NN)COC(OC2)CCCN(CCC(=O)NN)CCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


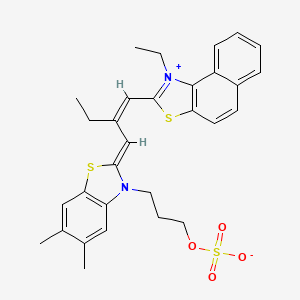
![1-[4-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790767.png)
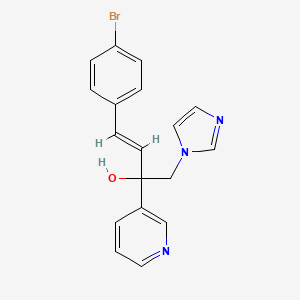
![4-[3,5-Bis(4-aminophenyl)phenyl]aniline;2,5-bis(ethenyl)terephthalaldehyde](/img/structure/B13790781.png)
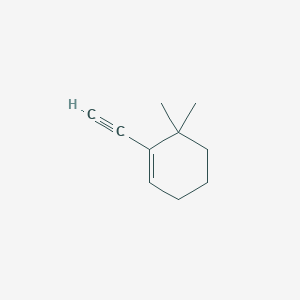
![heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol](/img/structure/B13790793.png)

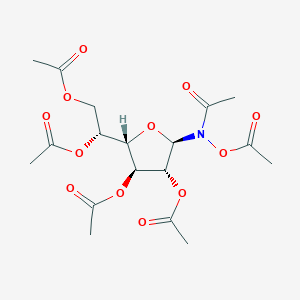
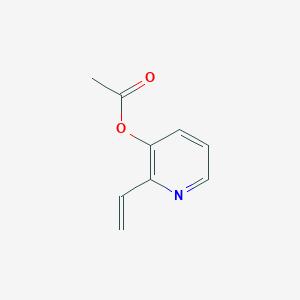
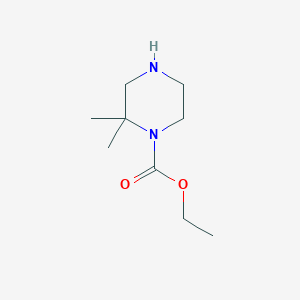
![[7-(4-Aminophenyl)-4-nitro-1-oxo-3,7-dihydro-2,1,3-benzoxadiazol-1-ium-6-ylidene]-dioxidoazanium](/img/structure/B13790819.png)
![Butanoic acid,2-ethyl-2-methyl-,1,2,3,7,8,8a-hexahydro-3,7-dimethyl-8-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1-naphthalenylester,[1s-[1a,3a,7b,8b(2s*,4s*),8ab]]-(9ci)](/img/structure/B13790821.png)
![2-[2-(4-aminobenzoyl)oxyethoxy]ethyl-dimethylazanium;chloride](/img/structure/B13790833.png)
![2-Naphthalenecarboxylic acid, 3-methoxy-, 1-[(3-methoxy-2-naphthalenyl)carbonyl]hydrazide](/img/structure/B13790836.png)
